1,2,3,4,7-Pentachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,7-Pentachlorodibenzo-P-dioxin (PCDD) is a toxic compound that is a by-product of industrial processes, such as the production of pesticides and herbicides. PCDDs are highly persistent in the environment and can accumulate in the food chain. They are known to cause a variety of adverse health effects in humans and animals, including cancer and reproductive disorders.
Scientific Research Applications
Dioxin-Like Reproductive Effects
Research demonstrates that a mixture of dioxins, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD), can alter reproductive development in laboratory animals. This mixture, which approximates the composition found in foodstuff, significantly affected the time to puberty and reproductive organ weights in offspring (Hamm, Chen, & Birnbaum, 2003).
Effects on Ovulation and Hormonal Endpoints
Studies have shown that PeCDD, as part of a mixture with other polychlorinated dibenzofurans and biphenyls, can block ovulation and alter hormone levels in rats. This supports the concept of toxic equivalency, indicating that these compounds share a similar mechanism of action affecting reproductive health (Gao, Terranova, & Rozman, 2000).
Potential in Breast Cancer Chemotherapy
Research indicates that PeCDD, among other dioxin-like compounds, can inhibit the proliferation of estrogen receptor-negative breast cancer cell lines. This suggests that the aryl hydrocarbon receptor, which these compounds target, could be a potential drug target for certain types of breast cancer (Zhang et al., 2009).
Relationship with Body Mass Index
Studies have found a relationship between body mass index (BMI) and serum levels of dioxins, including PeCDD. This suggests that factors like age and BMI are important considerations in epidemiological studies assessing exposure to such compounds (Collins et al., 2007).
Biotransformation by Bacteria
Research has shown that certain bacteria, like Sphingomonas wittichii, can catabolize dioxins, including PeCDD. This biotransformation is crucial for understanding the environmental degradation and potential bioremediation of these toxic compounds (Nam, Kim, Schmidt, & Chang, 2006).
Toxicokinetic Interactions
Studies on toxicokinetic interactions between various chlorinated aromatic hydrocarbons, including PeCDD, indicate complex interactions affecting their deposition and elimination in organisms. This research is vital for understanding the environmental and health impacts of these compounds (Jongh et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,7-pentachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGAZFESPEMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074041 | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7-Pentachlorodibenzo-P-dioxin | |
CAS RN |
39227-61-7 | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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